molecular formula C12H16ClNO4S B2920875 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide CAS No. 2320177-77-1

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2920875
CAS RN: 2320177-77-1
M. Wt: 305.77
InChI Key: YAVLNVFVSQCFKG-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide is a chemical compound. It is a derivative of thiophene, a heterocyclic compound that incorporates a sulfur atom . Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods. Electrophilic, nucleophilic, and radical reactions are well-investigated methods for functionalizing thiophenes . For example, the synthesis of rivaroxaban, a related compound, involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. Thiophene easily reacts with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . In the synthesis of rivaroxaban, complete conversion was observed when DMSO was used as a solvent in the presence of triethylamine as a base .

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Evaluation and Docking Studies : Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, showcasing their potential in antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Antioxidant Activity : Novel thiophene derivatives with antioxidant properties were synthesized by Tumosienė et al. (2019), demonstrating significant antioxidant activity compared to ascorbic acid, indicating their potential in medical and pharmaceutical applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Applications in Drug Discovery

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel thiophene derivatives with observed analgesic and anti-inflammatory activities, highlighting the compound's role in drug discovery targeting COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis Techniques

  • New Routes to Alkyl Ethers : Corral and Lissavetzky (1984) explored the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from thiophene derivatives, offering insights into synthetic chemistry techniques (Corral & Lissavetzky, 1984).

Luminescence Sensing and Pesticide Removal

  • Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) developed thiophene-based MOFs capable of luminescence sensing and efficient pesticide removal, demonstrating the functional versatility of thiophene derivatives in environmental applications (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa, inhibiting its activity and thereby decreasing the generation of thrombin . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The environment in which the compound acts, such as the presence of other medications, patient’s health status, and genetic factors, can influence its action, efficacy, and stability.

Future Directions

Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds. Synthetic chemistry faces major challenges to devise efficient and efficacious strategies to molecular materials with tailored properties for achieving optimal power efficiencies .

properties

IUPAC Name

5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c13-10-2-1-9(19-10)11(16)14-7-12(18-6-4-15)3-5-17-8-12/h1-2,15H,3-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVLNVFVSQCFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide

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